molecular formula C19H20N6O3S3 B609876 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide

Cat. No.: B609876
M. Wt: 476.6 g/mol
InChI Key: FLUZEVGWXJVSPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PDD00017238 involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the benzimidazole core. The final step includes the sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity .

Industrial Production Methods: Industrial production of PDD00017238 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: PDD00017238 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

PDD00017238 has a wide range of applications in scientific research:

    Chemistry: Used as a chemical probe to study the role of poly (adenosine diphosphate-ribose) glycohydrolase in various biochemical pathways.

    Biology: Helps in understanding the DNA repair mechanisms by inhibiting poly (adenosine diphosphate-ribose) glycohydrolase.

    Medicine: Potential therapeutic applications in cancer treatment by exploiting the DNA damage response in rapidly proliferating cancer cells.

    Industry: Used in the development of new drugs targeting poly (adenosine diphosphate-ribose) glycohydrolase.

Mechanism of Action

PDD00017238 exerts its effects by inhibiting poly (adenosine diphosphate-ribose) glycohydrolase, an enzyme responsible for degrading poly (adenosine diphosphate-ribose) chains. By inhibiting this enzyme, PDD00017238 prevents the breakdown of poly (adenosine diphosphate-ribose) chains, leading to the accumulation of these chains and interfering with DNA repair processes. This inhibition can result in increased sensitivity of cancer cells to DNA-damaging agents, making it a potential candidate for cancer therapy .

Properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S3/c1-11-16(29-12(2)22-11)9-24-14-5-4-13(31(27,28)23-19(3)6-7-19)8-15(14)25(18(24)26)17-20-10-21-30-17/h4-5,8,10,23H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUZEVGWXJVSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)N(C2=O)C5=NC=NS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 5
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide

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